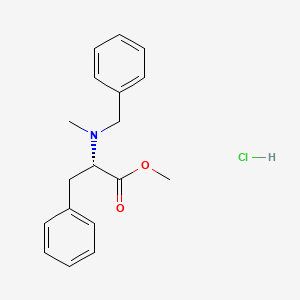

N-Benzyl-N-methyl-L-phenylalanine methyl ester hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-Benzyl-N-methyl-L-phenylalanine methyl ester hydrochloride” is a derivative of phenylalanine . Phenylalanine is an amino acid that is widely used in pharmaceuticals and foods . This compound is commonly used as a reactant for the synthesis of L-isoserine derivatives as aminopeptidase N inhibitors .

Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions. For instance, aspartame, a related compound, is produced through a combination of enzymatic and chemical reactions . A convenient synthesis of amino acid methyl esters has been described in the literature .Molecular Structure Analysis

The molecular structure of “N-Benzyl-N-methyl-L-phenylalanine methyl ester hydrochloride” is likely similar to that of L-Phenylalanine methyl ester hydrochloride . The latter has a linear formula of C6H5CH2CH(NH2)COOCH3 · HCl and a molecular weight of 215.68 .Chemical Reactions Analysis

The chemical reactions involving “N-Benzyl-N-methyl-L-phenylalanine methyl ester hydrochloride” are likely complex and specific to the context in which they are used. For instance, L-Phenylalanine Benzyl Ester Hydrochloride is a commonly used reactant for the synthesis of L-isoserine derivatives as aminopeptidase N inhibitors .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Benzyl-N-methyl-L-phenylalanine methyl ester hydrochloride” are likely similar to those of L-Phenylalanine methyl ester hydrochloride . The latter is a white powder or crystal with a melting point of 158-162 °C .Aplicaciones Científicas De Investigación

Synthesis of L-isoserine Derivatives

This compound is used as a reactant for synthesizing L-isoserine derivatives, which serve as aminopeptidase N inhibitors . Aminopeptidase N is an enzyme involved in various biological processes, including digestion, immune response, and growth factor activation. Inhibitors of this enzyme have potential therapeutic applications in cancer treatment and inflammatory diseases .

Inhibition of Smoothened

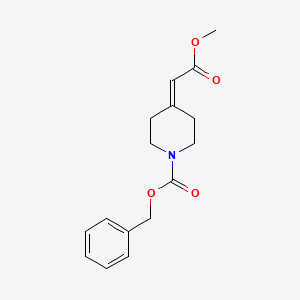

It is also utilized in the synthesis of PF-04449913 , a potent and orally bioavailable inhibitor of smoothened . Smoothened is a protein that plays a crucial role in the Hedgehog signaling pathway, which is implicated in the development of various cancers. Inhibitors like PF-04449913 are being researched for their potential to treat cancers with aberrant Hedgehog signaling.

Pharmaceutical Applications

The compound finds use in pharmaceuticals, where it may be involved in the production of medications or as an intermediate in drug synthesis. Its precise role can vary depending on the specific pharmaceutical application .

Food and Animal Feed

In the food industry and animal feed production, this compound could be used as an additive or supplement due to its amino acid derivative nature, enhancing nutritional value or flavor .

Cosmetic Industry

In cosmetics, it might be used for its properties related to amino acids, such as skin conditioning or preservation .

Biochemical Research

Biochemical research utilizes this compound for studying enzyme reactions and peptide synthesis. For example, it has been used in enzymatic condensation reactions and to study conformational equilibria in peptides .

Enzyme Production

It has been involved in screening and purification processes for enzymes that produce specific compounds like N-(L-alpha-aspartyl)-L-phenylalanine methyl ester from L-isoasparagine and L-phenylalanine methyl ester .

Molecularly Imprinted Polymers

A novel application includes its use with molecularly imprinted polymers to enhance enzymatic reactions by providing a template that can improve specificity and efficiency .

Mecanismo De Acción

Target of Action

N-Benzyl-N-methyl-L-phenylalanine methyl ester hydrochloride is a derivative of L-Phenylalanine . L-Phenylalanine is an essential amino acid and a precursor to the amino acid tyrosine. Like tyrosine, it is involved in the synthesis of neurotransmitters in the brain such as dopamine and norepinephrine . Therefore, the primary targets of this compound are likely to be the same enzymes and receptors that interact with L-Phenylalanine and its derivatives.

Mode of Action

These interactions could lead to changes in the synthesis and release of neurotransmitters, potentially affecting mood and cognitive function .

Biochemical Pathways

L-Phenylalanine is involved in several biochemical pathways in the body. It is a precursor to tyrosine, which is then used to synthesize the neurotransmitters dopamine, norepinephrine, and epinephrine . Therefore, N-Benzyl-N-methyl-L-phenylalanine methyl ester hydrochloride could potentially affect these pathways and their downstream effects.

Pharmacokinetics

L-Phenylalanine is well-absorbed in the gut and distributed throughout the body, where it is metabolized primarily in the liver . The impact of these properties on the bioavailability of N-Benzyl-N-methyl-L-phenylalanine methyl ester hydrochloride would need to be studied further.

Result of Action

Given its structural similarity to l-phenylalanine, it may have similar effects, such as influencing the synthesis and release of certain neurotransmitters .

Action Environment

The action, efficacy, and stability of N-Benzyl-N-methyl-L-phenylalanine methyl ester hydrochloride could be influenced by various environmental factors. These could include pH, temperature, and the presence of other compounds or enzymes. For example, the compound’s stability could be affected by high temperatures or extreme pH conditions .

Propiedades

IUPAC Name |

methyl (2S)-2-[benzyl(methyl)amino]-3-phenylpropanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2.ClH/c1-19(14-16-11-7-4-8-12-16)17(18(20)21-2)13-15-9-5-3-6-10-15;/h3-12,17H,13-14H2,1-2H3;1H/t17-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWFWRCLCLFQZCV-LMOVPXPDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(CC2=CC=CC=C2)C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC1=CC=CC=C1)[C@@H](CC2=CC=CC=C2)C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-N-methyl-L-phenylalanine methyl ester hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(tert-butoxycarbonyl)amino]-3,3,3-trifluoro-2-methylpropanoate, 97% (Boc-DL-aMeAla(F3)-OMe)](/img/structure/B6328172.png)

![Methyl 2-{[benzyloxy)carbonyl]amino}-3,3,3-trifluoro-2-methylpropanoate, 97% (Cbz-DL-aMeAla(F3)-OMe)](/img/structure/B6328176.png)

![Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate; 97%](/img/structure/B6328184.png)

![Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)but-3-ynoate, 97%](/img/structure/B6328194.png)

![Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-enoate, 97%](/img/structure/B6328202.png)

![Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoro-2-(2-furyl)alaninate, 97%](/img/structure/B6328246.png)

![Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoro-2-phenylalaninate, 97%](/img/structure/B6328265.png)